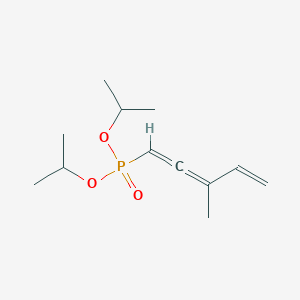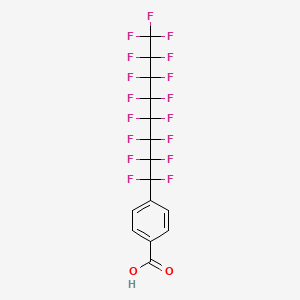
Ethyl octadecanimidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octadecanimidate;hydrochloride is a chemical compound with the molecular formula C20H41NO·HCl. It is an imidate ester derivative of octadecanoic acid (stearic acid) and is commonly used in various chemical and biological applications. This compound is known for its reactivity and ability to form stable complexes, making it valuable in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octadecanimidate;hydrochloride can be synthesized through the reaction of octadecanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the imidate ester. The hydrochloride salt is then obtained by treating the imidate ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl octadecanimidate;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce octadecanoic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction reactions can convert the imidate ester to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Aminolysis: Requires the presence of primary or secondary amines and is usually carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: Corresponding amines.
Scientific Research Applications
Ethyl octadecanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.
Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl octadecanimidate;hydrochloride involves its ability to form stable complexes with various substrates. The imidate ester group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a versatile intermediate.
Comparison with Similar Compounds
Ethyl octadecanimidate;hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexadecanimidate;hydrochloride: Similar structure but with a shorter carbon chain (hexadecanoic acid instead of octadecanoic acid).
Ethyl stearate: An ester of stearic acid but lacks the imidate group.
Uniqueness
This compound is unique due to its imidate ester group, which imparts distinct reactivity and stability compared to other esters and amides. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
CAS No. |
74983-20-3 |
|---|---|
Molecular Formula |
C20H42ClNO |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
ethyl octadecanimidate;hydrochloride |
InChI |
InChI=1S/C20H41NO.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;/h21H,3-19H2,1-2H3;1H |
InChI Key |
MMNYOMOIHHOPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
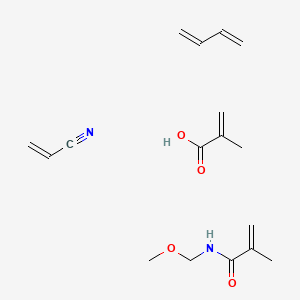



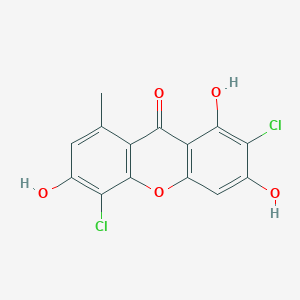


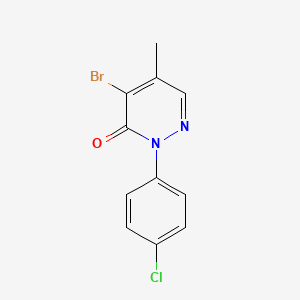
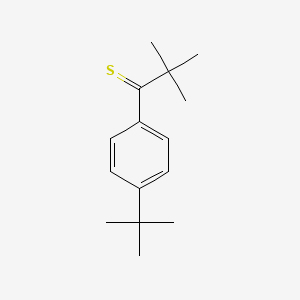
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
